

# A Head-to-Head Battle of Superacids: Fluorosulfonic Acid vs. Sulfuric Acid

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## Compound of Interest

Compound Name: Fluorosulfonic acid

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In the realm of superacids, compounds far exceeding the acidity of 100% sulfuric acid, **fluorosulfonic acid** (HSO<sub>3</sub>F) stands out as a prominent and powerful Brønsted acid. This guide provides a detailed comparison of the Brønsted acidity of **fluorosulfonic acid** and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and experimental methodologies.

## Quantitative Comparison of Brønsted Acidity

The Brønsted-Lowry theory defines an acid as a proton (H<sup>+</sup>) donor. The strength of a Brønsted acid is its ability to donate a proton. For highly concentrated acids and superacids, the pH scale is inadequate. Instead, the Hammett acidity function (H<sub>0</sub>) is employed to measure and compare their acid strengths. A more negative H<sub>0</sub> value indicates a stronger acid. Another important, though less commonly used for superacids, is the acid dissociation constant (pK<sub>a</sub>). A lower pK<sub>a</sub> value signifies a stronger acid.

**Fluorosulfonic acid** is recognized as one of the strongest commercially available simple Brønsted acids.<sup>[1][2]</sup> Its acidity is approximately a thousand times greater than that of pure sulfuric acid.<sup>[3]</sup> An acid with an acidity greater than that of 100% pure sulfuric acid is termed a superacid.<sup>[4][5]</sup>

The quantitative measures of acidity for **fluorosulfonic acid** and sulfuric acid are summarized in the table below:

Property	Fluorosulfonic Acid (HSO <sub>3</sub> F)	Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Reference(s)
Hammett Acidity (H <sub>0</sub> )	-15.1	-12.0	[1][6][7]
pKa	~ -10	~ -3	[7]

The significantly more negative H<sub>0</sub> value of **fluorosulfonic acid** (-15.1) compared to sulfuric acid (-12.0) provides clear experimental evidence of its superior Brønsted acidity.[1][6][7]

## The Origin of Enhanced Acidity in Fluorosulfonic Acid

The remarkable acidity of **fluorosulfonic acid** can be attributed to the high electronegativity of the fluorine atom bonded to the sulfur. This fluorine atom exerts a powerful electron-withdrawing inductive effect, which delocalizes the negative charge on the resulting fluorosulfate anion ([SO<sub>3</sub>F]<sup>-</sup>) after proton donation. This charge delocalization stabilizes the conjugate base, making the parent acid a more willing proton donor.

## Experimental Determination of Brønsted Acidity

The Hammett acidity function (H<sub>0</sub>) is experimentally determined using a spectrophotometric method that relies on a series of weakly basic indicators, often aromatic amines such as nitroanilines.[4] The extent to which these indicators are protonated in the strong acid solution is measured, and from this, the H<sub>0</sub> value is calculated.

## Detailed Experimental Protocol: Spectrophotometric Determination of Hammett Acidity Function (H<sub>0</sub>)

This protocol outlines the steps to determine the H<sub>0</sub> of a strong acid like **fluorosulfonic acid** or sulfuric acid using a UV-Vis spectrophotometer and a suitable Hammett indicator.

### 1. Materials and Reagents:

- The strong acid to be tested (e.g., **fluorosulfonic acid** or sulfuric acid) of high purity.

- A suitable Hammett indicator (e.g., 2,4,6-trinitroaniline, p-nitroaniline). The choice of indicator depends on the expected acidity range.
- A solvent inert to the strong acid (e.g., for dilution if necessary, though often used neat).
- UV-Vis spectrophotometer.
- Quartz cuvettes.
- Volumetric flasks and pipettes for accurate dilutions.
- Appropriate personal protective equipment (PPE): acid-resistant gloves, lab coat, and face shield. All manipulations should be performed in a fume hood.

## 2. Preparation of Solutions:

- Indicator Stock Solution: Prepare a stock solution of the chosen Hammett indicator in a suitable inert solvent. The concentration should be such that after dilution in the acid, the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
- Acid Solutions: A series of solutions of the strong acid at different concentrations may be prepared if the goal is to establish an  $H_0$  scale over a concentration range. For determining the  $H_0$  of the pure acid, it is used directly.

## 3. Spectrophotometric Measurement:

- Determine  $\lambda_{\text{max}}$ : Separately record the UV-Vis spectra of the unprotonated (in a neutral or weakly acidic solvent) and fully protonated (in a sufficiently strong acid) forms of the indicator to determine their respective wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Sample Preparation: In a quartz cuvette, add a precise volume of the strong acid. To this, add a small, precise volume of the indicator stock solution. The final concentration of the indicator should be low to avoid altering the acidity of the medium.
- Absorbance Measurement: Measure the absorbance of the indicator in the acid solution at the  $\lambda_{\text{max}}$  corresponding to both the protonated ( $BH^+$ ) and unprotonated (B) forms of the indicator.

#### 4. Data Analysis and Calculation of $H_0$ :

The Hammett acidity function is calculated using the following equation:

$$H_0 = pK_a(\text{BH}^+) + \log\left(\frac{[\text{B}]}{[\text{BH}^+]}\right)$$

Where:

- $pK_a(\text{BH}^+)$  is the acid dissociation constant of the protonated indicator. This is a known value for the specific indicator used.
- $[\text{B}]$  and  $[\text{BH}^+]$  are the molar concentrations of the unprotonated and protonated forms of the indicator, respectively.

The ratio of the concentrations of the unprotonated to the protonated indicator ( $[\text{B}]/[\text{BH}^+]$ ) can be determined from the absorbance measurements using the Beer-Lambert law:

$$A = \epsilon bc$$

Where  $A$  is the absorbance,  $\epsilon$  is the molar absorptivity,  $b$  is the path length of the cuvette, and  $c$  is the concentration.

The ratio can be calculated as:

$$\frac{[\text{B}]}{[\text{BH}^+]} = \frac{(A - A(\text{BH}^+))}{(A(\text{B}) - A)}$$

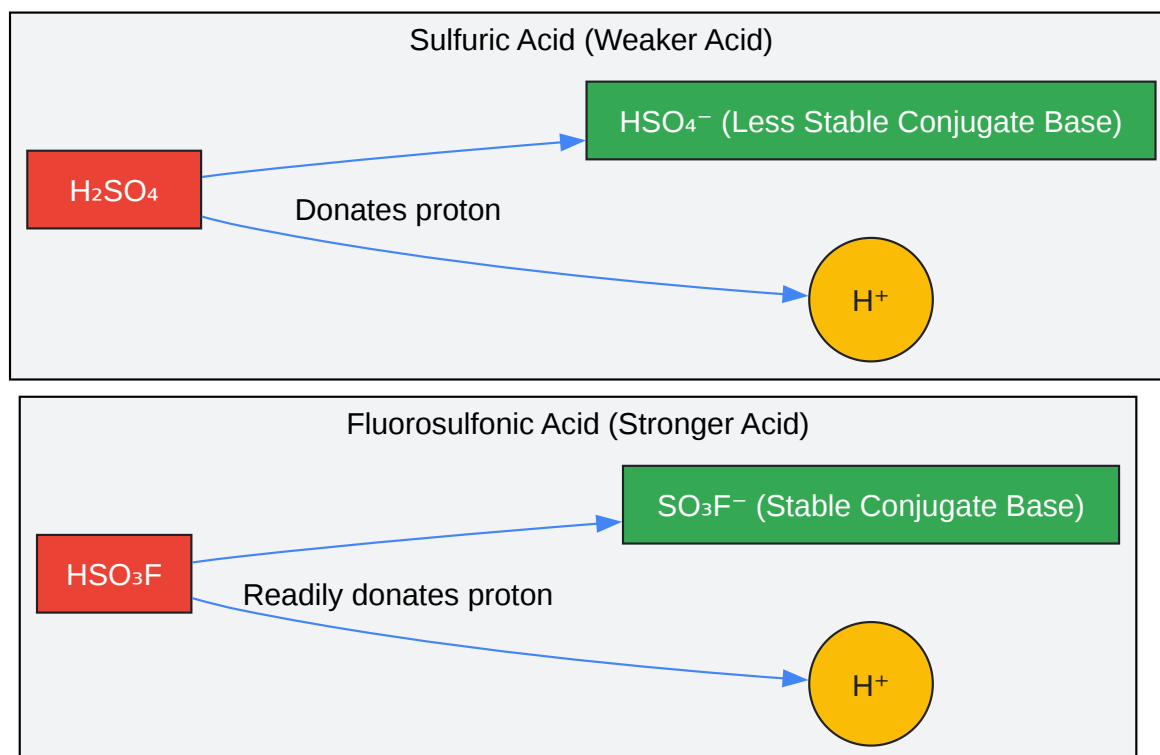
Where:

- $A$  is the measured absorbance of the indicator in the acid sample at the chosen  $\lambda_{\text{max}}$ .
- $A(\text{B})$  is the absorbance of the indicator in its fully unprotonated form at the same concentration and  $\lambda_{\text{max}}$ .
- $A(\text{BH}^+)$  is the absorbance of the indicator in its fully protonated form at the same concentration and  $\lambda_{\text{max}}$ .

By substituting the calculated concentration ratio and the known  $pK_a(\text{BH}^+)$  of the indicator into the Hammett equation, the  $H_0$  value for the strong acid is determined.

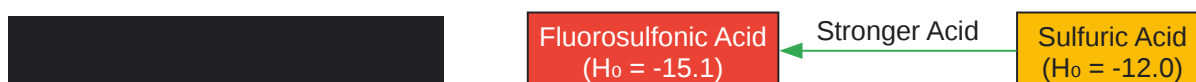
## Visualizing Brønsted Acidity

The following diagrams illustrate the concept of Brønsted acidity and the relative strengths of **fluorosulfonic acid** and sulfuric acid.



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Caption: Proton donation from **fluorosulfonic acid** and sulfuric acid.



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Caption: Relative Brønsted acidity of  $\text{HSO}_3\text{F}$  and  $\text{H}_2\text{SO}_4$ .

## Conclusion

The experimental data, particularly the Hammett acidity function, unequivocally demonstrates that **fluorosulfonic acid** is a significantly stronger Brønsted acid than sulfuric acid. This enhanced acidity is a direct consequence of the inductive effect of the highly electronegative fluorine atom, which stabilizes the conjugate base. For researchers working with strong acids, understanding these quantitative differences and the underlying principles of their measurement is crucial for experimental design and the interpretation of results in various applications, from catalysis to synthetic chemistry.

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- To cite this document: BenchChem. [A Head-to-Head Battle of Superacids: Fluorosulfonic Acid vs. Sulfuric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217915#comparing-br-nsted-acidity-of-fluorosulfonic-and-sulfuric-acid]

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